O-(4-Nitrophenethyl)hydroxylamine
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Overview
Description
O-(4-Nitrophenethyl)hydroxylamine is an organic compound characterized by the presence of a nitro group attached to a phenethyl moiety, which is further connected to a hydroxylamine group. This compound is known for its strong oxidative and reductive properties, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-Nitrophenethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenethyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
O-(4-Nitrophenethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
O-(4-Nitrophenethyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which O-(4-Nitrophenethyl)hydroxylamine exerts its effects involves its ability to act as an electrophilic aminating agent. It facilitates the formation of C–N, N–N, O–N, and S–N bonds through various pathways, including single-electron transfer (SET) and metal-nitrenoid intermediates. These reactions are crucial for the compound’s role in organic synthesis and its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(4-Nitrophenethyl)hydroxylamine stands out due to its unique combination of a nitro group and a phenethyl moiety, which imparts distinct reactivity and stability compared to other hydroxylamine derivatives. This makes it particularly valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
O-[2-(4-nitrophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H10N2O3/c9-13-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2 |
InChI Key |
PXSGPQIGKMAAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCON)[N+](=O)[O-] |
Origin of Product |
United States |
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